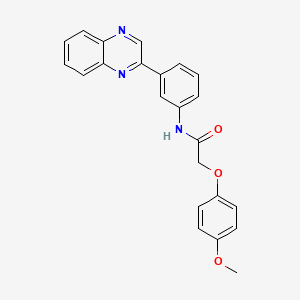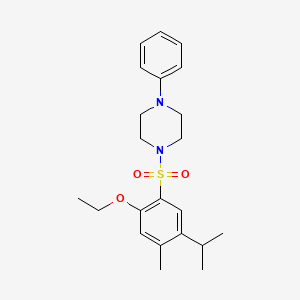![molecular formula C15H13ClFNO3 B3611378 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B3611378.png)
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-fluorophenyl)acetamide
Overview
Description
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-fluorophenyl)acetamide is a compound that has captured the interest of many researchers due to its unique chemical properties and potential applications. This compound features a phenoxy group, a chlorinated benzyl alcohol, and an acetamide structure, making it a point of focus in medicinal chemistry, organic synthesis, and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis begins with the chlorination of 4-hydroxybenzyl alcohol using chlorinating agents such as thionyl chloride to produce 4-chloro-2-hydroxymethylphenol.
Step 2: The phenol derivative undergoes etherification with chloroacetic acid under basic conditions, typically using sodium hydroxide, to yield 2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid.
Step 3: The final step involves amide formation by reacting 2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid with 2-fluoroaniline in the presence of coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and base catalysts like triethylamine to produce the target compound.
Industrial Production Methods:
Scaled-up processes might employ continuous flow chemistry for more efficient, controlled reactions.
Optimization of reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl alcohol moiety, transforming it into corresponding aldehyde or carboxylic acid derivatives.
Reduction: It can be reduced, especially the acetamide group, to yield amines.
Substitution: The aromatic chlorides can participate in nucleophilic aromatic substitution reactions, replacing the chlorine with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3 in acidic or basic medium.
Reduction: LiAlH4, NaBH4 for selective reduction of functional groups.
Substitution: NaNH2 in liquid ammonia for nucleophilic aromatic substitutions.
Major Products:
Oxidation produces aldehyde or carboxylic acid derivatives.
Reduction results in amino-alcohol derivatives.
Substitution yields different functionalized phenoxyacetamide derivatives.
Scientific Research Applications
The compound has diverse applications across several scientific fields:
Chemistry: Used as an intermediate in organic synthesis to develop more complex molecules.
Biology: Studied for its biological activity, including potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical lead compound due to its amide linkage, which is common in drug design.
Industry: May be used in the production of specialized chemicals and materials due to its unique structure.
Mechanism of Action
The mechanism of action for this compound largely depends on its target application. For example, if it has biological activity, its mechanism might involve:
Interaction with biological receptors: Binding to specific protein receptors or enzymes, altering their activity.
Pathway Involvement: Modulation of signaling pathways through interactions with cellular components.
Comparison with Similar Compounds
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-fluorophenyl)acetamide can be compared with compounds such as:
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-methylphenyl)acetamide
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-bromophenyl)acetamide
Uniqueness:
The presence of both a chlorinated phenoxy group and a fluorinated phenyl group distinguishes it from similar compounds.
The combination of these groups may confer unique chemical reactivity and biological activity.
Hope this lays a solid groundwork for your exploration of this fascinating compound!
Properties
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c16-11-5-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-7,19H,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZOABQPNYHHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3611300.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3611310.png)
![N-ethyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B3611319.png)
![(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3611332.png)
![1-(3,4-DIMETHYLPHENYL)-5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B3611333.png)
![8-(4-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3611339.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B3611348.png)
![N-(2-CHLOROPHENYL)-2-{[1-(2,3-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3611351.png)



![N-(4-methoxybenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3611368.png)
![6-ETHYL-8-(4-FLUOROPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3611381.png)
![1-[(3,4-diethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B3611389.png)
